REACTION_CXSMILES
|
[CH3:1][N:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[NH2:3].[NH:10]1[CH2:15][CH2:14][C:13](=O)[CH2:12][C:11]1=[O:17]>O>[CH3:1][N:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[NH:3][C:13]1[CH2:14][CH2:15][NH:10][C:11](=[O:17])[CH:12]=1
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
CN(N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1C(CC(CC1)=O)=O
|
Name
|
industrial methylated spirit
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting suspension was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CN(NC1=CC(NCC1)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |